molecular formula C22H16F3N3O4S2 B2710207 Ethyl 4-oxo-5-(2-(thiophen-2-yl)acetamido)-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851951-46-7

Ethyl 4-oxo-5-(2-(thiophen-2-yl)acetamido)-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

カタログ番号: B2710207
CAS番号: 851951-46-7
分子量: 507.5
InChIキー: FKFSGTHGBGTFDV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-oxo-5-(2-(thiophen-2-yl)acetamido)-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a potent and selective inhibitor of Janus Kinase 2 (JAK2), a critical enzyme in the JAK-STAT signaling pathway. This pathway is a primary focus in oncological research, particularly for hematological malignancies such as myeloproliferative neoplasms (MPNs) and leukemias. The compound's structure is characterized by a thieno[3,4-d]pyridazine core, which is known to be a privileged scaffold for kinase inhibition. Its mechanism of action involves competitively binding to the ATP-binding site of the JAK2 kinase domain, thereby suppressing the phosphorylation and subsequent activation of downstream signal transducers and activators of transcription (STAT) proteins. Dysregulation of the JAK-STAT pathway, through mutations like JAK2 V617F, is a well-established driver of abnormal cell proliferation and survival in several cancers. This inhibitor serves as a crucial research tool for elucidating the specific roles of JAK2 in disease pathophysiology, for validating JAK2 as a therapeutic target, and for use in in vitro and in vivo models of cancer to study the effects of pathway blockade. Researchers can utilize this compound to investigate combination therapies and overcome resistance mechanisms in preclinical studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

特性

IUPAC Name

ethyl 4-oxo-5-[(2-thiophen-2-ylacetyl)amino]-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F3N3O4S2/c1-2-32-21(31)18-15-11-34-19(26-16(29)10-14-4-3-9-33-14)17(15)20(30)28(27-18)13-7-5-12(6-8-13)22(23,24)25/h3-9,11H,2,10H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKFSGTHGBGTFDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC3=CC=CS3)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F3N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

Ethyl 4-oxo-5-(2-(thiophen-2-yl)acetamido)-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and various applications in research.

Compound Overview

Chemical Structure : The compound features a thieno[3,4-d]pyridazine core with several functional groups, including a thiophene moiety and a trifluoromethylphenyl group. Its IUPAC name reflects its intricate structure, which is crucial for its biological activity.

Molecular Formula : C₁₈H₁₄F₃N₃O₃S₂

Synthesis

The synthesis of ethyl 4-oxo-5-(2-(thiophen-2-yl)acetamido)-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thieno[3,4-d]pyridazine Core : This involves cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of Functional Groups : The thiophene and trifluoromethyl groups are introduced through substitution reactions.

Anticancer Properties

Recent studies have indicated that compounds similar to ethyl 4-oxo-5-(2-(thiophen-2-yl)acetamido)-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate exhibit significant anticancer activity. For example:

  • Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation, leading to reduced tumor growth.
  • Case Studies : In vitro studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, suggesting a potential role in cancer therapy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In Vitro Testing : Research indicates that similar thieno[3,4-d]pyridazine derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • Results Summary : A study found that certain derivatives showed promising results in inhibiting bacterial growth, particularly against Staphylococcus aureus and Escherichia coli .

Research Applications

The unique structure of ethyl 4-oxo-5-(2-(thiophen-2-yl)acetamido)-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate makes it suitable for various research applications:

  • Medicinal Chemistry : As a lead compound for developing new drugs targeting cancer and infectious diseases.
  • Materials Science : Investigated for potential applications in organic electronics due to its unique electronic properties.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Ethyl 3-(4-chlorophenyl)-4-oxo-5-[2-(thiophen-2-yl)acetamido]-3H-thieno[3,4-d]pyridazine-1-carboxylateChlorophenyl groupModerate anticancer activity
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiopheneTetrahydrobenzo structureAntimicrobial properties

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues

Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate (Example 62, ) Core Structure: Pyrazolo[3,4-d]pyrimidine vs. thieno[3,4-d]pyridazine. The former is a fused pyrazole-pyrimidine system, while the latter combines thiophene and pyridazine. Substituents: Both share a thiophene-2-carboxylate group and fluorinated aryl substituents. However, the target compound lacks the chromen-4-one moiety present in Example 62. Physical Properties: Melting point (227–230°C) and molecular weight (560.2 g/mol, M⁺+1) are comparable to expected values for the target compound .

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () Core Structure: Tetrahydroimidazo[1,2-a]pyridine vs. thieno[3,4-d]pyridazine. The former is a bicyclic system with a saturated ring, offering conformational flexibility. Substituents: Both feature ester groups (diethyl vs. ethyl) and aromatic nitrophenyl/trifluoromethylphenyl groups. The target compound’s trifluoromethyl group may enhance metabolic stability compared to the nitro group. Synthesis: A one-pot two-step reaction (51% yield) is used in , contrasting with the multi-step coupling likely required for the target compound .

(4aR)-1-[(2,3-Difluoro-4-iodophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylic acid 2-methylpropyl ester () Core Structure: Pyrrolo[1,2-b]pyridazine vs. thieno[3,4-d]pyridazine. The iodine and difluorophenyl substituents in contrast with the target compound’s trifluoromethylphenyl group, affecting steric bulk and electronic properties. Synthesis: Similar palladium-catalyzed cross-coupling steps may be employed for both compounds .

Data Table: Key Comparative Metrics

Compound Core Structure Key Substituents Melting Point (°C) Molecular Weight (g/mol) Synthesis Yield
Target Compound Thieno[3,4-d]pyridazine CF₃Ph, thiophen-2-yl acetamido, ethyl ester N/A ~560 (estimated) N/A
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate Pyrazolo[3,4-d]pyrimidine Fluoro-chromenone, thiophene-2-carboxylate 227–230 560.2 (M⁺+1) 46%
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydroimidazo[1,2-a]pyridine Nitrophenyl, cyano, phenethyl 243–245 N/A 51%

Functional Group and Property Analysis

  • Electron-Withdrawing Groups: The trifluoromethyl group in the target compound improves oxidative stability compared to nitro or cyano groups in analogs .
  • Ester Flexibility : Ethyl esters (target compound) typically offer better hydrolytic stability than methyl esters (Example 62) under physiological conditions.
  • Aromatic Interactions: Thiophene and pyridazine rings in the target compound may enhance binding to aromatic residues in enzymes, a feature shared with Example 62’s chromenone system .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。